molecular formula C57H100O6 B10782964 [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B10782964
M. Wt: 881.4 g/mol
InChI Key: VVEBTVMJPTZDHO-XEGMGVJDSA-N
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Description

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its multiple unsaturated fatty acid chains esterified to a glycerol backbone, making it a triglyceride derivative. Its structure includes three long-chain fatty acids, each with distinct configurations and positions of double bonds, contributing to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acids: (9Z,12Z)-octadeca-9,12-dienoic acid, (9E,12Z)-octadeca-9,12-dienoic acid, and (Z)-octadec-9-enoic acid. These acids are then esterified with glycerol under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete esterification and to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The fatty acids and glycerol are fed into the reactor, where they undergo esterification in the presence of a catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product. Industrial methods focus on optimizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of peroxides and other oxidative degradation products.

    Reduction: Hydrogenation can reduce the double bonds to single bonds, converting the unsaturated fatty acids to saturated ones.

    Substitution: The ester linkages can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down the compound into its constituent fatty acids and glycerol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for hydrogenation.

    Substitution: Hydrolysis reactions often use hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

Major Products

    Oxidation: Peroxides, aldehydes, and carboxylic acids.

    Reduction: Saturated fatty acid esters.

    Substitution: Free fatty acids and glycerol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable model for understanding esterification and hydrolysis reactions.

Biology

In biological research, [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is investigated for its role in lipid metabolism and its effects on cellular processes. It serves as a model compound for studying the behavior of triglycerides in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of lipid-based drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs, enhancing their bioavailability.

Industry

Industrially, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also investigated for its potential use in biodegradable lubricants and as a renewable resource for producing bio-based materials.

Mechanism of Action

The mechanism of action of [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases, releasing free fatty acids and glycerol, which are then utilized in various metabolic pathways. The unsaturated fatty acids can also undergo oxidation, generating signaling molecules that modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triolein: A triglyceride composed of three oleic acid molecules esterified to glycerol.

    Trilinolein: A triglyceride composed of three linoleic acid molecules esterified to glycerol.

    Trilinolenin: A triglyceride composed of three linolenic acid molecules esterified to glycerol.

Uniqueness

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is unique due to its combination of different unsaturated fatty acids, each with distinct configurations and positions of double bonds. This structural diversity imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C57H100O6

Molecular Weight

881.4 g/mol

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25+,29-26-,30-27-

InChI Key

VVEBTVMJPTZDHO-XEGMGVJDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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